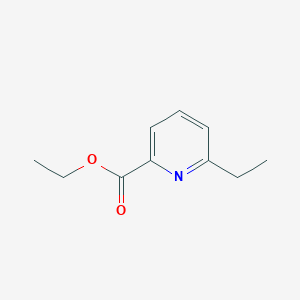
Ethyl 6-ethylpicolinate
Descripción general
Descripción
Ethyl 6-ethylpicolinate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>
- Molecular Weight : 179.22 g/mol
- CAS Number : 41337-78-4
- Synonyms : None specified
Molecular Structure Analysis
The molecular structure of Ethyl 6-ethylpicolinate consists of a pyridine ring with an ethyl group at the 6-position and an ethyl ester group. The 2D and 3D structures can be visualized using appropriate software tools.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, hydrolysis, and substitution reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Solubility : Solubility in various solvents should be investigated.
- Melting Point : Not provided
- Appearance : The compound may appear as a colorless liquid or solid.
Safety And Hazards
Safety precautions are essential when handling any chemical compound. Although specific safety data for Ethyl 6-ethylpicolinate are not available, standard laboratory safety practices should be followed. Always refer to safety data sheets (SDS) and take necessary precautions.
Direcciones Futuras
Research avenues related to Ethyl 6-ethylpicolinate include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore the synthesis of derivatives for enhanced properties.
- Structural Modifications : Study modifications to improve solubility, stability, or reactivity.
Remember that this analysis is based on available information, and further research is encouraged to deepen our understanding of this compound.
Propiedades
IUPAC Name |
ethyl 6-ethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCFLQYJFNQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440682 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethylpicolinate | |
CAS RN |
41337-78-4 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

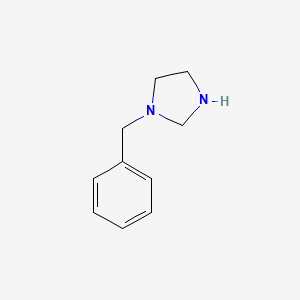
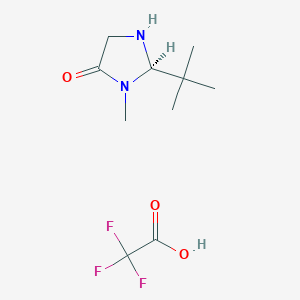
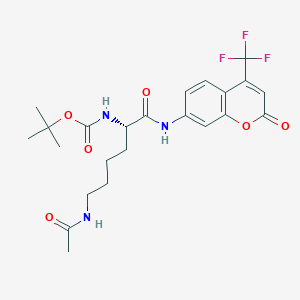
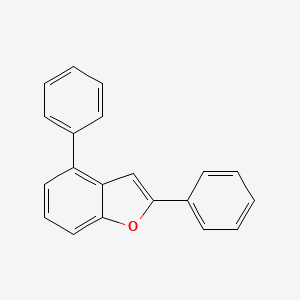
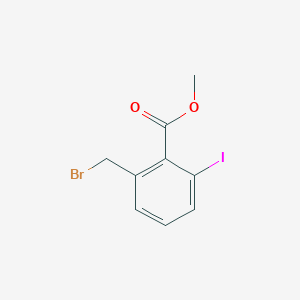
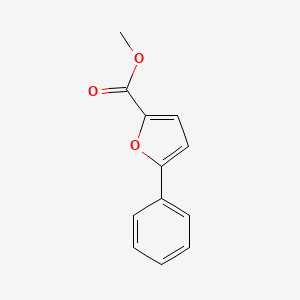
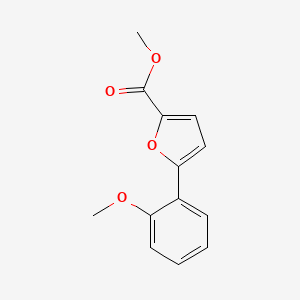
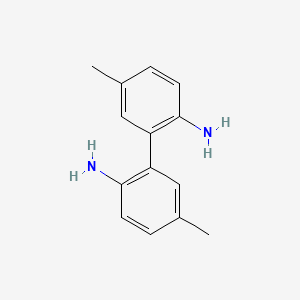
![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)
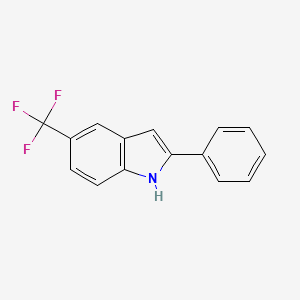
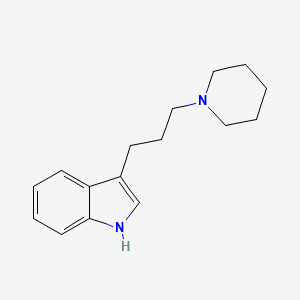

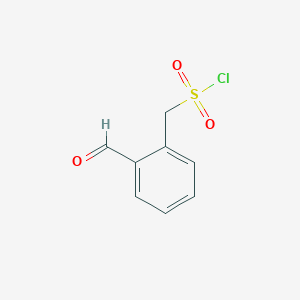
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)